molecular formula C11H12F2O2 B1433466 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one CAS No. 1565091-61-3

2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one

Cat. No.: B1433466
CAS No.: 1565091-61-3
M. Wt: 214.21 g/mol
InChI Key: XPFCJUAZKFMTCN-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one (CAS: 1565091-61-3) is a fluorinated aromatic ketone with the molecular formula C₁₁H₁₂F₂O₂ and a molecular weight of 214.21 g/mol . Its structure features a difluorinated acetyl group (-COCF₂-) attached to a phenyl ring substituted with an isopropoxy (-OCH(CH₃)₂) group at the 3-position. This compound is part of a broader class of α,α-difluoroketones, which are valued in organic synthesis and medicinal chemistry for their electron-deficient carbonyl groups, enhancing reactivity in nucleophilic additions and cross-coupling reactions .

Properties

IUPAC Name

2,2-difluoro-1-(3-propan-2-yloxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-7(2)15-9-5-3-4-8(6-9)10(14)11(12)13/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFCJUAZKFMTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one typically involves the reaction of 3-(propan-2-yloxy)benzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to more potent biological effects. The compound can modulate various biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous α,α-difluoroketones, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on the Phenyl Ring
Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one 3-isopropoxy (-OCH(CH₃)₂) C₁₁H₁₂F₂O₂ 214.21 Intermediate in agrochemicals; electron-donating substituent enhances solubility in nonpolar solvents
2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-one (5e) 4-methoxy (-OCH₃) C₉H₈F₂O₂ 186.16 Higher electrophilicity due to smaller substituent; used in fluorination reactions
2,2-Difluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-one (5f) 4-trifluoromethyl (-CF₃) C₉H₅F₅O 224.13 Strong electron-withdrawing group increases reactivity in Suzuki-Miyaura couplings
2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanone 3-trifluoromethyl (-CF₃) C₉H₅F₅O 224.13 Similar to 5f but with meta-substitution; potential precursor for liquid crystals
2,2-Difluoro-1-(3,4,5-trichlorophenyl)ethan-1-one (C162) 3,4,5-trichloro C₈H₅Cl₃F₂O 271.49 High electronegativity influences crystallinity; used in X-ray diffraction studies

Key Observations :

  • Electron-donating groups (e.g., isopropoxy, methoxy) improve solubility in organic solvents but reduce electrophilicity at the carbonyl carbon.
  • Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance reactivity in cross-coupling reactions (e.g., Pd-catalyzed α-arylation) and stabilize intermediates in organofluorine synthesis .
  • Meta-substitution (e.g., 3-CF₃) can sterically hinder reactions compared to para-substituted analogs .
Heterocyclic and Piperidine Derivatives
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Applications References
2,2-Difluoro-1-(piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one (6a) Piperidine-linked difluoroketone C₁₄H₁₄F₅NO 331.27 Bioactive intermediate; anti-ulcer activity in preclinical models
3-(5-(2,2-Difluoro-2-(1H-pyrazol-1-yl)acetyl)thiophen-2-yl)benzoic acid (3a) Thiophene-pyrazole hybrid C₁₈H₁₅F₂N₂O₃S 377.08 Antimicrobial agent; studied via HRMS and NMR

Key Observations :

  • Piperidine derivatives (e.g., 6a) exhibit enhanced bioavailability and are common in drug discovery .
  • Heterocyclic hybrids (e.g., 3a) leverage fluorine’s metabolic stability for pharmaceutical applications .

Physicochemical and Spectroscopic Comparisons

  • 19F NMR Shifts :
    • Target compound: Expected δ ≈ -80 to -100 ppm (CF₂ group), similar to 5e (δ = -81.2 ppm) .
    • 3m (pyrazole derivative): δ = -81.2 ppm, indicating minimal electronic perturbation from heterocycles .
  • HRMS Data: Target compound: Not reported, but analogs like 6a show [M+H]+ at 332.1460 (calc. 332.1457) .

Biological Activity

2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one (commonly referred to as DFPE) is an organic compound with the molecular formula C11H12F2O2 and a molecular weight of 214.21 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

The structure of DFPE includes a difluorinated ethyl group and a propan-2-yloxyphenyl moiety, which contributes to its unique chemical reactivity and biological interactions. The compound can be synthesized through various methods, including the reaction of 2,2-difluoroethanol with 3-(propan-2-yloxy)benzaldehyde under specific conditions .

DFPE's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorinated structure enhances its binding affinity to enzymes and proteins, potentially leading to inhibition of their activity. For instance, DFPE may bind to the active sites of certain enzymes, preventing substrate interaction and thus inhibiting enzymatic reactions .

Enzyme Inhibition

DFPE’s potential as an enzyme inhibitor is supported by its ability to form strong hydrogen bonds and electrostatic interactions with target proteins. This property is crucial for the development of drugs aimed at inhibiting specific enzymes involved in disease pathways .

Case Studies

While direct case studies specifically focusing on DFPE are scarce, related research provides insights into its potential applications:

  • Cytotoxicity Studies : Similar compounds have been shown to induce apoptosis in cancer cells and exhibit lower toxicity towards normal cells, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
  • Enzyme Interaction Studies : Research on related fluorinated compounds suggests that they can effectively inhibit enzymes critical for cancer cell survival, potentially positioning DFPE as a candidate for further investigation in anticancer drug development .

Safety and Toxicology

Safety data for DFPE is currently limited. However, similar compounds often exhibit moderate toxicity profiles, necessitating thorough evaluation before clinical application. Standard safety precautions should be observed when handling this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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